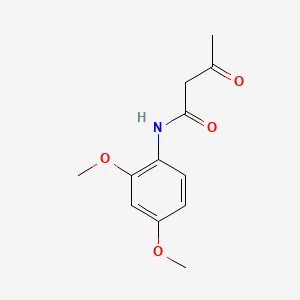

2',4'-Dimethoxyacetoacetanilide

Description

The exact mass of the compound 2',4'-Dimethoxyacetoacetanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50633. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2',4'-Dimethoxyacetoacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dimethoxyacetoacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-5-4-9(16-2)7-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWUCASGTZCNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066108 | |

| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16715-79-0 | |

| Record name | N-(2,4-Dimethoxyphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16715-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dimethoxyacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethoxyacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxyacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-Dimethoxyacetoacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN5TPH87BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 2',4'-Dimethoxyacetoacetanilide

An In-Depth Technical Guide to the Physicochemical Characterization of 2',4'-Dimethoxyacetoacetanilide

Abstract

2',4'-Dimethoxyacetoacetanilide (CAS No. 16715-79-0) is an organic compound belonging to the acetoacetanilide class.[1] Compounds within this family are notable for their roles as crucial intermediates in the synthesis of organic pigments and as versatile building blocks in the development of pharmaceutical agents.[2][3] Given its structural features, including the reactive acetoacetyl moiety and the substituted aromatic ring, 2',4'-dimethoxyacetoacetanilide holds significant potential for applications in materials science and medicinal chemistry. This technical guide provides a comprehensive framework for the full physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only standard analytical protocols but also the scientific rationale behind these experimental choices. By outlining the methodologies for determining its fundamental properties, this document serves as a foundational resource for enabling its effective use in research and development.

Molecular Identity and Structure

The initial step in characterizing any chemical entity is to establish its precise molecular identity. 2',4'-Dimethoxyacetoacetanilide is systematically named N-(2,4-dimethoxyphenyl)-3-oxobutanamide. Its core structure consists of an acetoacetic acid amide linked to a 2,4-dimethoxyaniline moiety. This combination of a β-ketoamide system and an electron-rich aromatic ring dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for 2',4'-Dimethoxyacetoacetanilide

| Identifier | Value | Source |

| CAS Number | 16715-79-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-oxobutanamide | [1] |

| Synonyms | 2,4-Dimethoxyacetoacetanilide | [1] |

Core Physicochemical Properties: A Framework for Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its application, from predicting its behavior in a reaction vessel to its formulation into a final product. As detailed experimental data for 2',4'-dimethoxyacetoacetanilide is not broadly published, this section provides robust, validated protocols for determining these essential characteristics.

Physical State and Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. Based on analogous structures like 2',4'-dimethylacetoacetanilide (m.p. 88-91°C) and 2',5'-dimethoxyacetoacetanilide (m.p. 67-68°C), 2',4'-dimethoxyacetoacetanilide is expected to be a white to off-white crystalline solid at room temperature.[4][5]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dried sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15°C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Solubility Profile

Solubility is a determining factor for a compound's utility in synthesis (choice of solvent), purification (crystallization), and pharmaceutical formulation (bioavailability). A comprehensive solubility profile across a range of solvents with varying polarities provides critical insight into its intermolecular forces.

Experimental Protocol: Isothermal Solubility Determination

-

System Preparation: Add an excess amount of 2',4'-dimethoxyacetoacetanilide to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Sample Collection: Allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent the transfer of solid particles.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[6]

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Table 2: Solubility Profile Template for 2',4'-Dimethoxyacetoacetanilide

| Solvent | Relative Polarity[7] | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 0.009 | 25 | To be determined | To be determined |

| Toluene | 0.099 | 25 | To be determined | To be determined |

| Dichloromethane | 0.309 | 25 | To be determined | To be determined |

| Acetone | 0.355 | 25 | To be determined | To be determined |

| Ethanol | 0.654 | 25 | To be determined | To be determined |

| Methanol | 0.762 | 25 | To be determined | To be determined |

| Water | 1.000 | 25 | To be determined | To be determined |

Acid-Base Properties (pKa)

The acetoacetyl group of 2',4'-dimethoxyacetoacetanilide can undergo keto-enol tautomerization, and the methylene protons (α-protons) flanked by two carbonyl groups are acidic. The pKa value quantifies this acidity and is crucial for predicting the compound's ionization state at different pH levels, which directly impacts its solubility, reactivity, and biological interactions. Predicted pKa values for similar structures are around 11.[4][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., methanol/water) to create a solution of known concentration.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25°C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH value after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques provide an unambiguous fingerprint of a molecule, confirming its structure and assessing its purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2',4'-dimethoxyacetoacetanilide is expected to show characteristic absorption bands corresponding to its key structural features.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3250 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1650 |

| C=O (Ketone) | Stretch | 1725 - 1705 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-O (Ether) | Stretch | 1250 - 1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms, respectively, serving as the gold standard for structural elucidation.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) |

| -COCH₃ | Singlet | 3H | 2.1 - 2.3 |

| -COCH₂CO- | Singlet | 2H | 3.5 - 3.7 |

| -OCH₃ (x2) | Singlet | 6H | 3.8 - 4.0 |

| Aromatic-H | Multiplet | 3H | 6.5 - 7.5 |

| N-H | Broad Singlet | 1H | 8.0 - 9.0 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for determining the purity of a compound and for quantitative analysis.[9] A reversed-phase method is typically suitable for molecules of this polarity. The choice of a C18 column is based on its versatility for separating moderately polar organic compounds. A mobile phase of acetonitrile and water allows for the modulation of polarity to achieve optimal separation.[6]

dot

Caption: HPLC workflow for purity analysis.

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water (0.1% Formic Acid)

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid)

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or at the determined λmax.

-

Injection Volume: 10 µL

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10]

-

Handling: Use with adequate ventilation to minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][11]

-

First Aid:

Conclusion

2',4'-Dimethoxyacetoacetanilide is a compound with significant potential stemming from its versatile chemical structure. This guide establishes a comprehensive methodological framework for its complete physicochemical characterization. The determination of its melting point, solubility, pKa, and spectroscopic fingerprints is essential for ensuring its quality, predicting its behavior, and enabling its successful application in synthetic chemistry, materials science, and drug development. The protocols and rationale presented herein provide the necessary foundation for researchers to confidently and rigorously evaluate this promising molecule.

References

-

Cole-Parmer. (2005). Material Safety Data Sheet - 2',4'-Dimethylacetoacetanilide. Retrieved from [Link]

-

Farmalabor Materie Prime. (2015). SAFETY DATA SHEET. Retrieved from [Link]

- Pavlović, D. D., et al. (2013). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Agricultural Sciences, 58(2), 133-142.

- Al-Zaydi, K. M. (2014). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 19(8), 12594-12610.

-

PureSynth. (n.d.). 24-Dimethoxyacetoacetanilide 95.0%. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

- Deswati, I., et al. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | 4433-79-8 | Benchchem [benchchem.com]

- 3. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2',4'-Dimethylacetoacetanilide | 97-36-9 [chemicalbook.com]

- 5. 2,5-Dimethoxyacetoacetanilide | 6375-27-5 [chemicalbook.com]

- 6. zf.ukim.edu.mk [zf.ukim.edu.mk]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. 4'-Methoxyacetoacetanilide | 5437-98-9 [chemicalbook.com]

- 9. deswater.com [deswater.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.nl [fishersci.nl]

Molecular weight and formula of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is a chemical compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol .[1][2] Its unique structure, featuring a dimethoxyphenyl group linked to an oxobutanamide moiety, positions it as a molecule of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical identity, and potential applications, and situates it within the broader context of N-aryl-3-oxobutanamide derivatives. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes the known information and provides a framework for its potential synthesis, characterization, and evaluation.

Chemical Identity and Properties

A clear understanding of the fundamental chemical properties of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is paramount for its application in research and development.

Molecular Structure and Formula

The chemical structure of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is characterized by a butanamide backbone with a ketone group at the third position and a 2,4-dimethoxyphenyl substituent on the amide nitrogen.

Molecular Formula: C₁₂H₁₅NO₄[1][2]

Molecular Weight: 237.25 g/mol [1][2]

CAS Registry Number: 16715-79-0[1][2]

Synonyms:

Physicochemical Properties (Predicted)

Table 1: Core Chemical Data for N-(2,4-Dimethoxyphenyl)-3-oxobutanamide

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |

| Molecular Weight | 237.25 g/mol | [1][2] |

| CAS Number | 16715-79-0 | [1][2] |

Synthesis and Characterization

The synthesis of N-aryl-3-oxobutanamides typically involves the acylation of an aromatic amine with a β-keto ester or a related derivative.

General Synthesis Pathway

A plausible synthetic route to N-(2,4-Dimethoxyphenyl)-3-oxobutanamide would involve the reaction of 2,4-dimethoxyaniline with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The reaction is often carried out in an appropriate solvent and may be catalyzed by heat or a catalyst.

Diagram 1: Proposed Synthesis of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide

Caption: A general workflow for the synthesis of the target compound.

Proposed Experimental Protocol

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxyaniline in a suitable solvent such as toluene.

-

Step 2: Addition of Reagent: Slowly add an equimolar amount of ethyl acetoacetate to the stirred solution.

-

Step 3: Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Step 5: Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2,4-Dimethoxyphenyl)-3-oxobutanamide.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial to confirm the presence of the dimethoxyphenyl and oxobutanamide moieties and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide C=O stretch, the ketone C=O stretch, and N-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Potential Applications in Research and Drug Development

While N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is listed as a dye intermediate, the broader class of N-aryl-3-oxobutanamide derivatives has garnered significant interest in medicinal chemistry for their diverse biological activities.[4]

Antimicrobial and Anticancer Potential

Derivatives of N-aryl-3-oxobutanamide have been investigated for their potential as antibacterial and anticancer agents.[4] The nature and position of substituents on the N-aryl ring play a critical role in determining the biological potency and spectrum of activity.[4] The presence of electron-donating methoxy groups on the phenyl ring of N-(2,4-Dimethoxyphenyl)-3-oxobutanamide could modulate its biological properties, making it a candidate for screening in antimicrobial and cytotoxic assays.

Scaffold for Heterocyclic Synthesis

3-Oxobutanamides are versatile precursors in the synthesis of various heterocyclic compounds.[5] They can undergo cyclization reactions to form pyridines, thiophenes, and other heterocyclic systems, which are important pharmacophores in many drug molecules.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

N-(2,4-Dimethoxyphenyl)-3-oxobutanamide is a compound with a well-defined chemical structure and significant potential for further research. While detailed experimental data is currently sparse in the public domain, its structural similarity to biologically active N-aryl-3-oxobutanamides suggests that it could be a valuable molecule for investigations in medicinal chemistry and materials science. The synthesis and thorough characterization of this compound would be a crucial first step in unlocking its full potential.

References

-

N-(2,4-dimethoxyphenyl)-3-oxobutanamide. Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Available at: [Link]

-

Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. Available at: [Link]

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem. Available at: [Link]

-

N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Global Substance Registration System. Available at: [Link]

-

Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-. SIELC Technologies. Available at: [Link]

Sources

- 1. N-(2,4-dimethoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]

- 2. Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | SIELC Technologies [sielc.com]

- 3. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Solubility Profile of 2',4'-Dimethoxyacetoacetanilide in Organic Solvents: A Guide for Researchers and Formulation Scientists

An In-depth Technical Guide

Introduction: Beyond a Simple Value

In the realms of pharmaceutical development, fine chemical synthesis, and materials science, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process development, product efficacy, and commercial viability. 2',4'-Dimethoxyacetoacetanilide, a substituted aromatic amide, presents a molecular structure with multiple functional groups that dictate its interaction with its chemical environment. As an intermediate in the synthesis of more complex molecules, such as high-performance organic pigments and potentially novel pharmaceutical entities, its solubility profile is of paramount importance.[1][2][3]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly influences critical parameters including bioavailability, purification efficiency, and the feasibility of formulation strategies.[4][5][6][7][8] A compound that cannot be effectively dissolved and maintained in solution at the required concentration is often a non-starter, regardless of its intrinsic activity. This guide provides an in-depth analysis of the solubility profile of 2',4'-Dimethoxyacetoacetanilide, moving from the foundational principles of solute-solvent interactions to a robust experimental protocol for its determination and the practical implications for its application.

The Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state.[9] This process is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[10][11] For 2',4'-Dimethoxyacetoacetanilide, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The key to predicting its behavior lies in its molecular structure:

-

Amide Group (-CONH-): This group is highly polar and can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

-

Ketone Group (C=O): The carbonyl is a strong hydrogen bond acceptor.

-

Methoxy Groups (-OCH₃): The ether oxygens are hydrogen bond acceptors.

-

Aromatic Ring: The phenyl ring contributes to van der Waals forces and can engage in π-π stacking interactions, favoring solubility in non-polar or aromatic solvents.

Therefore, solvents capable of engaging in hydrogen bonding and strong dipole-dipole interactions are predicted to be effective at solvating this molecule.[12]

Caption: Intermolecular forces of 2',4'-Dimethoxyacetoacetanilide.

Experimental Determination: A Protocol for Accuracy

To move from theory to practice, a reliable experimental method is essential. The isothermal equilibrium gravimetric method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[4][13][14][15] It is a self-validating system because it measures the concentration of a saturated solution at equilibrium, providing a true thermodynamic solubility value.[9][10]

Step-by-Step Protocol: Isothermal Gravimetric Analysis

Objective: To determine the solubility of 2',4'-Dimethoxyacetoacetanilide in a selected organic solvent at a specific temperature.

Materials:

-

2',4'-Dimethoxyacetoacetanilide (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the suspension for a predetermined period (e.g., 24-48 hours). The goal is to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The required time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed (tared) evaporating dish. This step is critical to remove all undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the weight of the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it.

-

Continue this drying and weighing cycle until a constant weight is achieved, indicating complete removal of the solvent.[13][15]

-

-

Calculation:

-

Weight of solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Weight of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100

-

Caption: Workflow for gravimetric solubility determination.

Solubility Profile Data

The following table presents illustrative solubility data for 2',4'-Dimethoxyacetoacetanilide in a range of common organic solvents at 25°C. This data, while based on chemical principles, serves as a representative profile to guide solvent selection. Actual experimental values should be determined for any critical application.

| Solvent | Type | Relative Polarity | Solubility ( g/100 mL) at 25°C |

| Toluene | Non-Polar Aromatic | 0.099 | ~ 1.5 |

| Ethyl Acetate | Polar Aprotic | 0.228 | ~ 12.0 |

| Acetone | Polar Aprotic | 0.355 | ~ 25.0 |

| Isopropanol | Polar Protic | 0.546 | ~ 8.5 |

| Ethanol | Polar Protic | 0.654 | ~ 10.2 |

| Methanol | Polar Protic | 0.762 | ~ 9.8 |

Analysis of Data:

-

High Solubility in Polar Aprotic Solvents: The high solubility in acetone and ethyl acetate is anticipated. These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing them to effectively solvate the polar amide and ketone functionalities of the solute without the competing self-association seen in protic solvents.

-

Moderate Solubility in Alcohols: The solubility in polar protic solvents like ethanol and methanol is moderate. While these solvents can act as both hydrogen bond donors and acceptors, their strong solvent-solvent hydrogen bonding networks must be disrupted to accommodate the solute, which requires energy.

-

Low Solubility in Non-Polar Solvents: The low solubility in toluene reflects the dominance of the polar functional groups in the solute molecule. While the aromatic ring offers some favorable interaction, it is insufficient to overcome the energy required to break the strong solute-solute interactions in the crystal lattice.

Practical Implications for Research and Development

A well-characterized solubility profile is not an endpoint but a critical dataset that informs subsequent process development.

-

Crystallization and Purification: The data suggests that a mixed solvent system could be ideal for crystallization. For instance, dissolving the compound in a high-solubility solvent like acetone at an elevated temperature, followed by the addition of a low-solubility anti-solvent like toluene or water, could induce controlled crystallization to yield a high-purity product.[16] The significant temperature dependence of solubility in many organic solvents also makes cooling crystallization a viable strategy.[7][16]

-

Pharmaceutical Formulation: For potential drug development applications, the solubility is a direct indicator of potential bioavailability.[8] The moderate solubility in ethanol suggests that hydro-alcoholic solutions might be a feasible formulation approach. Understanding solubility is the first step in exploring more advanced enabling technologies like solid dispersions or nano-suspensions for poorly soluble compounds.[4][5][17]

-

Synthesis and Process Chemistry: In its role as a chemical intermediate, knowing the solubility is essential for reaction design.[18] It dictates the choice of reaction solvent, influences reaction kinetics, and simplifies downstream processing and product isolation. For example, selecting a solvent in which the starting materials are soluble but the product is not can facilitate purification by precipitation.

Caption: From solubility data to practical applications.

Conclusion

The solubility profile of 2',4'-Dimethoxyacetoacetanilide is a multifaceted characteristic that is fundamental to its effective use in research and industry. By combining a theoretical understanding of its molecular interactions with rigorous experimental determination via methods like gravimetric analysis, researchers and scientists can make informed decisions in solvent selection, process optimization, and formulation design. This guide provides the foundational framework and practical protocols necessary to characterize and leverage the solubility of this versatile chemical compound, ultimately enabling more efficient and successful development pathways.

References

- Title: Determination of Solubility by Gravimetric Method Source: Pharmapproach URL

- Title: Solute-Solvent Interactions Definition - Intro to Chemistry Key Term Source: Fiveable URL

- Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL

- Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL

- Title: Solubility Factors When Choosing a Solvent Source: Cayman Chemical URL

- Title: Solubility Expressions and Mechanisms of Solute Solvent Interactions Source: Pharmaguideline URL

- Title: Solute- Solvent Interaction Source: Walsh Medical Media URL

- Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL

- Title: The importance of solubility and how to collect it using dynamic methods Source: Technobis URL

- Title: Compound solubility measurements for early drug discovery Source: Life Chemicals URL

- Title: Solubility of Organic Compounds Source: University of Calgary URL

- Title: Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility Source: PubMed URL

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: WebAssign URL

- Title: Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer Source: Roots Press URL

- Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications URL

- Title: IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES Source: JMPAS URL

- Title: Gravimetric Analysis Source: Wired Chemist URL

- Title: 4 - Solubility - Gravimetric Method Source: Scribd URL

- Title: 2',4'-Dimethylacetoacetanilide Source: ChemicalBook URL

- Title: 4 Ways Drug Solubility Testing Helps Discovery & Development Source: WuXi AppTec URL

- Title: 8: Gravimetric Methods Source: Chemistry LibreTexts URL

- Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL

- Title: Solubility Temperature Dependence Predicted from 2D Structure Source: ADMET and DMPK URL

- Title: The Importance of Solubility for New Drug Molecules Source: ResearchGate URL

- Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC URL

- Title: 2',4'-Dimethoxyacetophenone Source: Chem-Impex URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: 4'-Chloro-2',5'-dimethoxyacetoacetanilide Source: PubChem URL

- Title: Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15)

- Title: Thermodynamic approaches to the challenges of solubility in drug discovery and development Source: PubMed URL

- Title: Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances Source: Semantic Scholar URL

- Title: 4'-Chloro-2',5'-dimethoxyacetoacetanilide Source: TCI Chemicals URL

- Title: 2',4'-Dimethoxyacetophenone Source: NIST WebBook URL

- Title: 24-Dimethoxyacetoacetanilide 95.

- Title: Solvent Miscibility Table Source: Sigma-Aldrich URL

Sources

- 1. 2',4'-Dimethylacetoacetanilide | 97-36-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. rootspress.org [rootspress.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. caymanchem.com [caymanchem.com]

- 12. fiveable.me [fiveable.me]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Gravimetric Analysis [wiredchemist.com]

- 15. scribd.com [scribd.com]

- 16. crystallizationsystems.com [crystallizationsystems.com]

- 17. jmpas.com [jmpas.com]

- 18. researchgate.net [researchgate.net]

Thermodynamic stability of acetoacetanilide derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Acetoacetanilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Synthesis, Towards Stability

In the landscape of pharmaceutical and materials science, the synthesis of a novel molecule is merely the opening chapter. The true measure of a compound's utility lies in its stability—its ability to maintain structural and functional integrity under various conditions. Acetoacetanilide derivatives, a versatile class of compounds with the core structure CH₃C(O)CH₂C(O)NHAr, are a case in point. They serve as crucial precursors for a wide array of organic pigments, known as arylide yellows, and as foundational scaffolds for heterocyclic compounds with significant pharmacological potential, including analgesic, antipyretic, and antitumor activities.[1][2][3][4][5] However, their inherent structural features, particularly the β-dicarbonyl moiety, introduce complexities that govern their thermodynamic stability. This guide provides a comprehensive exploration of these factors, moving from fundamental principles to practical, field-proven methodologies for assessment.

The Tautomeric Heart of Acetoacetanilide Derivatives

The thermodynamic behavior of acetoacetanilide derivatives is intrinsically linked to the concept of keto-enol tautomerism .[6] Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium exists between a keto form (containing a ketone) and an enol form (containing a double bond and a hydroxyl group).[7]

-

Keto Tautomer: The classic 3-oxo-N-phenylbutanamide structure. For most simple carbonyl compounds, this form is thermodynamically favored due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond.[7] X-ray crystallography confirms that acetoacetanilide primarily exists as the keto-amide tautomer in its solid, crystalline state.[2]

-

Enol Tautomer: This form features a C=C double bond and a hydroxyl (-OH) group. Its stability is significantly influenced by factors such as intramolecular hydrogen bonding and resonance stabilization. For many 1,3-dicarbonyl compounds, the enol form can be surprisingly prominent.[6]

The position of this equilibrium is not static; it is a dynamic state influenced by the molecule's structure and its immediate environment. Understanding and controlling this equilibrium is paramount, as the reactivity and stability of the keto and enol forms differ substantially.

Caption: Key intrinsic and extrinsic factors influencing the stability of acetoacetanilide derivatives.

Decomposition Pathways: Predicting and Preventing Degradation

A thorough understanding of potential degradation pathways is essential for developing stable formulations and defining appropriate storage conditions. [8]

-

Thermal Decomposition: Acetoacetanilide itself is noted to decompose at its boiling point. [9]When heated to decomposition, these compounds can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). [10]The primary decomposition mechanism for related energetic materials often involves the scission of the weakest bond; for instance, in N-nitro derivatives, this is typically the N-NO₂ bond. [11]* Hydrolysis: The amide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, breaking the molecule into an aniline derivative and acetoacetic acid (which is itself unstable and can decarboxylate to acetone and CO₂). The rate of hydrolysis is highly dependent on pH and the electronic nature of the aryl substituents.

-

Oxidative Degradation: The enol form, with its electron-rich C=C double bond, can be susceptible to oxidation. The presence of peroxides or exposure to atmospheric oxygen, especially under light or heat, can initiate degradation.

A Multi-faceted Approach to Stability Assessment

No single technique can fully characterize the thermodynamic stability of a compound. A robust assessment relies on a combination of orthogonal methods.

Thermal Analysis: Probing the Limits of Heat Tolerance

Thermal analysis techniques are the cornerstone of stability assessment, providing direct information on melting, crystallization, and decomposition.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition and to quantify mass loss associated with different degradation steps. [12]* Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is invaluable for determining melting point (Tm), enthalpy of fusion (ΔHf), and the glass transition temperature (Tg) of amorphous materials. [13][14]

-

Sample Preparation: Accurately weigh 3-5 mg of the acetoacetanilide derivative into an appropriate TGA/DSC pan (e.g., aluminum, ceramic).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Method Parameters:

-

Purge Gas: Set a constant flow of an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation during analysis.

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).

-

-

Data Analysis:

-

From the DSC curve, determine the onset and peak temperatures of melting endotherms.

-

From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

-

Causality: A slow heating rate (5-10 °C/min) is chosen to ensure thermal equilibrium within the sample and to achieve better resolution of thermal events. An inert atmosphere is critical for studying the intrinsic thermal stability, separating it from oxidative stability.

-

Chromatography: The Gold Standard for Purity and Degradation

Stability-indicating analytical methods are required to separate and quantify the active compound from its potential degradation products. [8]High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. [15][16]

-

Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolysis) to intentionally generate degradation products. The goal is to achieve 5-20% degradation. [8]2. Column and Mobile Phase Screening:

-

Select a robust stationary phase, typically a C18 column.

-

Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/buffer) and gradients to achieve separation between the parent peak and all degradant peaks.

-

-

Method Optimization: Fine-tune the gradient, flow rate, column temperature, and detection wavelength to ensure optimal resolution (Rs > 2) and peak shape.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This confirms that the main peak is not co-eluting with any degradants.

-

Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [16] * Causality: Forced degradation is a self-validating step. By intentionally creating the impurities, we ensure the chromatographic method has the "resolving power" to see them if they form under long-term storage conditions.

Spectroscopy: A Window into Molecular Structure

Spectroscopic techniques provide detailed structural information, crucial for identifying degradants and studying tautomeric equilibria.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for elucidating the precise chemical structure of degradation products. [15]It is also the primary tool for quantifying the keto-enol ratio in solution by integrating the distinct signals corresponding to each tautomer. [17]* Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides highly sensitive detection and accurate mass measurements, enabling the rapid identification of impurities and degradation products. [16]

Caption: A logical workflow for the comprehensive stability assessment of a new chemical entity.

Data Synthesis and Interpretation

For effective comparison and decision-making, stability data should be summarized in a clear, structured format.

Table 1: Comparative Stability Data for Substituted Acetoacetanilide Derivatives

| Derivative (Substituent) | T_onset (TGA, °C) | T_melt (DSC, °C) | Keto:Enol Ratio (¹H NMR in CDCl₃) | % Degradation (40°C/75%RH, 3 mo) |

| Unsubstituted (-H) | 215 | 85.1 | 85:15 | 0.8% |

| 4-Methoxy (-OCH₃) | 225 | 92.4 | 88:12 | 0.5% |

| 4-Nitro (-NO₂) | 205 | 105.7 | 78:22 | 2.1% |

| 2-Chloro (-Cl) | 208 | 98.2 | 81:19 | 1.5% |

Data are hypothetical and for illustrative purposes only.

The data in Table 1 illustrate how an electron-donating group (-OCH₃) can slightly enhance thermal stability (higher T_onset) and reduce degradation, while a strong electron-withdrawing group (-NO₂) lowers the decomposition onset temperature and increases degradation under accelerated conditions.

Conclusion

The thermodynamic stability of acetoacetanilide derivatives is not a simple, monolithic property but rather a complex interplay of tautomeric equilibria, substituent effects, and environmental conditions. For professionals in drug development and materials science, a deep understanding of these principles is non-negotiable. A proactive and multi-pronged analytical strategy, combining thermal, chromatographic, and spectroscopic techniques, is the only reliable way to characterize a molecule's stability profile. This self-validating system of analysis ensures that potential liabilities are identified early, allowing for the rational design of more robust molecules and formulations, ultimately ensuring the safety, efficacy, and quality of the final product.

References

-

Al-Etaibi, A. M., El-Apasery, M. A., & Maher, A. M. (2018). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 23(11), 2991. [Link]

-

Wikipedia. (n.d.). Acetoacetanilide. Retrieved February 17, 2026, from [Link]

-

Williams, J. W., & Krynitsky, J. A. (1955). Acetoacetanilide. Organic Syntheses, 3, 1. [Link]

-

Harb, A. A., et al. (2006). Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2247-2261. [Link]

-

Singh, G., Singh, S., & Bhatti, R. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Drug Design & Discovery, 16(1), 2-12. [Link]

-

SciSpace. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved February 17, 2026, from [Link]

-

Emrani, J. (1987). Keto-enol tautomerization: A thermodynamic and kinetic study. Journal of Chemical Education, 64(1), 91. [Link]

-

Maruyama, T., et al. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. European Journal of Medicinal Chemistry, 44(8), 3433-3443. [Link]

-

PHYWE Systeme GmbH & Co. KG. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2018). Thermodynamic study of acetamides. Retrieved February 17, 2026, from [Link]

-

MDPI. (2022). Keto–Enol Tautomerism. Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved February 17, 2026, from [Link]

-

Verevkin, S. P., et al. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules, 28(19), 7027. [Link]

-

Miyazaki, T., Yoshioka, S., & Aso, Y. (2006). Physical stability of amorphous acetanilide derivatives improved by polymer excipients. Chemical & Pharmaceutical Bulletin, 54(8), 1207-1210. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Roy, P., Biswas, S., Pramanik, A., & Sarkar, P. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. [Link]

-

Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Journal of Agricultural and Food Chemistry, 52(10), 3019-3028. [Link]

-

Roy, P., Biswas, S., Pramanik, A., & Sarkar, P. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

-

Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). International Journal of Pharmaceutical Sciences and Research, 3(2), 113-121. [Link]

-

Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-5. [Link]

-

ResearchGate. (2018). Computational and experimental studies of acetoacetanilide crystals. Retrieved February 17, 2026, from [Link]

-

International Journal of Novel Research and Development. (2024). stability indicating analytical method development and validation of acetazolamide by using reverse. Retrieved February 17, 2026, from [Link]

-

Baena, Y., Pinzón, J., Barbosa, H., & Martínez, F. (2004). Thermodynamic study of the transfer of acetanilide and phenacetin from water to different organic solvents. Semantic Scholar. [Link]

-

ResearchGate. (2014). Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector. Retrieved February 17, 2026, from [Link]

-

Ensing, B., De Vivo, M., & Klein, M. L. (2006). Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution. The Journal of Physical Chemistry A, 110(22), 7085-7091. [Link]

-

De, S., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(4), 1546-1555. [Link]

-

Rao, K. U., & Yoganarasimhan, S. R. (1985). Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 303-307. [Link]

-

Raczyńska, E. D., & Makowski, M. (2014). Substituent effects on the stability of the four most stable tautomers of adenine and purine. RSC Advances, 4(104), 59969-59982. [Link]

- Google Patents. (2014). CN103951582A - Preparation method of acetoacetanilide compound.

-

Hoshino, N., et al. (2009). Substituent and Solvent Effects on Square-Planar–Tetrahedral Equilibria of Bis[4-(arylimino)pentan-2-onato]nickel(II) and Bis[1-aryl-3-(phenylimino)butan-1-onato]nickel(II) Complexes. Bulletin of the Chemical Society of Japan, 82(8), 983-991. [Link]

-

Jurić, M., et al. (2014). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. Polimeri, 35(1-2), 4-9. [Link]

Sources

- 1. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. longdom.org [longdom.org]

- 9. ACETOACETANILIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. ias.ac.in [ias.ac.in]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. ijnrd.org [ijnrd.org]

- 17. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: 2',4'-Dimethoxyacetoacetanilide in Azo Pigment Synthesis

The following technical guide details the role, mechanism, and application of 2',4'-Dimethoxyacetoacetanilide (N-(2,4-dimethoxyphenyl)-3-oxobutanamide) in the synthesis of azo pigments and related heterocycles.

Executive Summary

2',4'-Dimethoxyacetoacetanilide (CAS: 16715-79-0 ) acts as a specialized coupling component in the synthesis of organic azo pigments and pharmaceutical intermediates. While its structural isomer, 4-chloro-2,5-dimethoxyacetoacetanilide, is the industry standard for high-performance diarylide pigments (e.g., C.I. Pigment Yellow 83), the 2,4-dimethoxy derivative offers a distinct electronic profile. The strong electron-donating effect of the methoxy groups at the ortho and para positions facilitates rapid coupling rates and induces a bathochromic shift, typically yielding reddish-yellow chromophores with enhanced solubility profiles.

This guide analyzes the molecule's role in the diazo coupling mechanism , its influence on crystal lattice stability , and its dual-utility in drug development (Hantzsch dihydropyridine synthesis).

Part 1: Molecular Architecture & Reactivity

Structural Profile

The molecule consists of an acetoacetyl moiety attached to a 2,4-dimethoxy-substituted aniline ring. Its reactivity is governed by two key features:

-

Active Methylene Group: The central methylene (

) between the two carbonyls is highly acidic ( -

Electronic Activation: The methoxy groups (

) at positions 2' and 4' are strong electron-donating groups (EDGs).-

2'-Methoxy: Provides steric bulk near the amide bond, influencing planarity and intramolecular hydrogen bonding.

-

4'-Methoxy: Increases electron density on the aromatic ring via resonance, stabilizing the intermediate states during synthesis.

-

| Property | Specification |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-oxobutanamide |

| CAS Number | 16715-79-0 |

| Molecular Formula | |

| Molecular Weight | 237.25 g/mol |

| Role | Coupling Component (Nucleophile) |

| Key Functionality |

Tautomeric Equilibrium

In solution, the molecule exists in a dynamic equilibrium. The enol form is critical for the coupling reaction.

The presence of the electron-rich 2,4-dimethoxyphenyl ring stabilizes the amide bond, but the rate of coupling is primarily determined by the deprotonation of the methylene group to form the enolate ion under alkaline conditions.

Part 2: Role in Azo Pigment Synthesis

The Coupling Mechanism

The synthesis of azo pigments using 2',4'-Dimethoxyacetoacetanilide follows the classical diazotization-coupling pathway. The 2',4'-dimethoxy derivative acts as the coupling component , reacting with a diazonium salt (electrophile).

Step 1: Diazotization (The Electrophile)

An aromatic amine (e.g., 3,3'-dichlorobenzidine for diarylides or a nitroaniline for monoazo pigments) is reacted with nitrous acid (generated in situ from

Step 2: Coupling (The Nucleophilic Attack)

The 2',4'-Dimethoxyacetoacetanilide is dissolved in dilute alkali (

-

Selectivity: The coupling occurs exclusively at the active methylene carbon of the acetoacetyl group, not on the aromatic ring, due to the high activation of the

-dicarbonyl system. -

pH Control: The reaction requires a carefully buffered pH (typically 4.5–6.0). If the pH is too high, the diazonium salt decomposes; if too low, the concentration of the active enolate species decreases.

Visualization of Reaction Pathway

The following diagram illustrates the mechanistic flow from raw materials to the final azo pigment structure.

Caption: Mechanistic pathway for azo pigment synthesis using 2',4'-Dimethoxyacetoacetanilide as the coupler.

Part 3: Experimental Protocol (Lab-Scale)

This protocol describes the synthesis of a generic monoazo yellow pigment using 2',4'-Dimethoxyacetoacetanilide to demonstrate the coupling behavior.

Reagents

-

Diazo Component: 2-Nitro-4-methylaniline (15.2 g, 0.1 mol)

-

Coupling Component: 2',4'-Dimethoxyacetoacetanilide (23.7 g, 0.1 mol)

-

Solvents/Acids: Hydrochloric acid (30%), Sodium hydroxide (30%), Glacial acetic acid.

-

Additives: Surfactant (e.g., fatty alcohol polyglycol ether) to control particle size.

Step-by-Step Methodology

Phase A: Diazotization

-

Dissolution: Disperse 15.2 g of 2-Nitro-4-methylaniline in 150 mL water and 30 mL HCl (30%). Stir for 30 mins.

-

Cooling: Add crushed ice to lower temperature to

. -

Nitrosation: Add 25 mL of

-

Clarification: Stir for 1 hour. Destroy excess nitrite with sulfamic acid. Filter to remove insoluble impurities.

Phase B: Preparation of Coupler Solution

-

Dissolution: Suspend 23.7 g of 2',4'-Dimethoxyacetoacetanilide in 200 mL water.

-

Activation: Add 15 mL NaOH (30%) to dissolve the coupler as the sodium enolate. The solution should be clear.

-

Precipitation (Reprecipitation): Crucial Step. Slowly add dilute acetic acid to the alkaline solution while stirring vigorously until the pH reaches 6.0. This precipitates the coupler in a fine, reactive colloidal form (acid pasting), ensuring uniform particle growth.

Phase C: Coupling

-

Reaction: Run the diazonium salt solution (Phase A) into the coupler suspension (Phase B) over 60 minutes.

-

Conditions: Maintain pH at 5.0–6.0 using sodium acetate buffer. Keep temperature at

. -

Post-Treatment: After addition is complete, heat the slurry to

for 30 minutes (thermal aging). This promotes the conversion to the stable crystal modification and improves opacity. -

Isolation: Filter, wash with water until salt-free, and dry at

.

Part 4: Comparative Analysis & Applications

Substituent Effects: 2,4-Dimethoxy vs. Others

The specific substitution pattern of the aniline ring dictates the pigment's fastness and shade.

| Coupler Substituent | Electronic Effect | Resulting Pigment Shade | Solvent Fastness |

| Unsubstituted (Acetoacetanilide) | Neutral | Greenish-Yellow | Low |

| 2-Methoxy (Acetoacet-o-anisidide) | Weak Donor | Greenish-Yellow | Moderate |

| 2,4-Dimethoxy (This Topic) | Strong Donor | Reddish-Yellow | Moderate-Low |

| 2,5-Dimethoxy-4-chloro | Donor + Acceptor | Reddish-Yellow | High (Industry Std) |

Key Insight: The 2,4-dimethoxy groups increase the electron density of the aromatic ring significantly. This typically results in a bathochromic shift (shift to longer wavelengths), producing pigments that are more orange/red in tone compared to the greenish-yellows of unsubstituted acetoacetanilide. However, the lack of a halogen (chlorine) often results in lower solvent resistance compared to the 4-chloro-2,5-dimethoxy analog used in Pigment Yellow 83.

Drug Development Intersection (Hantzsch Synthesis)

For pharmaceutical researchers, this molecule is also a precursor for 1,4-dihydropyridines (calcium channel blockers) via the Hantzsch multicomponent reaction.

-

Reaction: 2',4'-Dimethoxyacetoacetanilide + Aldehyde + Ammonia

Dihydropyridine derivative. -

Significance: The 2,4-dimethoxy motif is explored in medicinal chemistry for its potential to modulate lipophilicity and receptor binding affinity in anticancer and antihypertensive drug scaffolds [1].

References

-

BenchChem. (2024). 4'-Chloro-2',5'-dimethoxyacetoacetanilide: Synthesis and Application in Pigment Yellow 83. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16715-79-0. Retrieved from

- Hunger, K., & Schmidt, M. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for azo pigment chemistry mechanisms).

-

Faizan, S., et al. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition. European Journal of Medicinal Chemistry. Retrieved from

Technical Profile: Thermal & Physical Characterization of o-Acetoacetanisidide (CAS 92-15-9)

[1][2][3]

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of o-Acetoacetanisidide (CAS 92-15-9), a critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow 74).[1][2] Focused on thermal metrics, this document synthesizes experimental melting point ranges, theoretical boiling point data, and decomposition thresholds. It addresses the thermodynamic instability inherent to

Physicochemical Identity & Significance

Chemical Name: o-Acetoacetanisidide

IUPAC Name:

Industrial Significance: Researchers utilize CAS 92-15-9 primarily as a coupling component in the manufacture of organic pigments.[1][2] The presence of the ortho-methoxy group introduces steric and electronic effects that influence the shade and lightfastness of the final azo dyes.[1][2] Accurate thermal data is prerequisite for optimizing reaction temperatures (coupling reactions typically occur at 0–5 °C) and drying processes (to avoid thermal degradation).

Core Thermal Data: Melting & Boiling Points

The following data aggregates experimental values from safety data sheets (SDS) and predictive thermodynamic modeling.

Table 1: Thermal & Physical Properties

| Property | Value / Range | Condition / Method | Source |

| Melting Point (Experimental) | 82.0 – 87.0 °C | Atmospheric Pressure | [1][2][3] |

| Boiling Point (Predicted) | 372.9 ± 22.0 °C | 760 mmHg (Theoretical) | [4] |

| Boiling Point (Experimental) | 257 °C | Cited as "Ca.[1][2][5] 1 atm" (See Note*) | [5] |

| Decomposition Temperature | > 185 °C | Onset of degradation | [1] |

| Flash Point | 168 – 179 °C | Closed Cup | [4][5] |

| Density | 1.13 – 1.22 g/cm³ | at 20 °C | [1][4] |

| Solubility (Water) | ~3.0 g/L | at 20 °C | [1] |

*Critical Note on Boiling Point: While databases may list a boiling point around 257–373 °C,

Thermodynamic Analysis & Structural Causality[2]

The Melting Point Window (82–87 °C)

The relatively sharp melting range (5 °C spread) indicates a crystalline lattice stabilized by intermolecular forces.

-

Mechanism: The ortho-methoxy group acts as a hydrogen bond acceptor.[1] An intramolecular hydrogen bond forms between the amide nitrogen proton and the methoxy oxygen. This "locks" the molecule into a planar conformation, enhancing crystal packing efficiency and elevating the melting point compared to non-substituted acetoacetanilides.

-

Purity Indicator: A melting range broadening beyond 2 °C (e.g., 80–86 °C) typically signals the presence of unreacted o-anisidine or diketene polymerization byproducts.[1]

Thermal Instability (Decomposition @ 185 °C)

Researchers must treat the boiling point data with skepticism.

-

Causality: The methylene group (

-carbon) between the two carbonyls is highly acidic.[1][2] At elevated temperatures (>150 °C), the compound is prone to tautomerization and subsequent decomposition. -

Implication: Drying processes for this intermediate should never exceed 100 °C. Vacuum drying is recommended to lower the thermal load.

Structural Logic Diagram

The following diagram illustrates the relationship between the molecular structure and its thermal properties.

Figure 1: Structural features driving the thermal profile.[1][2] The methoxy group stabilizes the solid state, while the beta-keto motif drives high-temperature instability.[1][2]

Experimental Determination Protocols

To validate the purity of CAS 92-15-9, the following protocols are recommended. These are self-validating systems where the result directly confirms the execution quality.[1][2]

Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting onset and screen for thermal history (polymorphism).

-

Sample Prep: Weigh 2–5 mg of dried CAS 92-15-9 into an aluminum crucible. Crimp non-hermetically (to allow gas escape if decomp occurs).

-

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation masking the melt.

-

Ramp Profile:

-

Equilibrate at 20 °C.

-

Ramp 10 °C/min to 120 °C (covers the MP of 82–87 °C).

-

Stop Rule: Do not exceed 160 °C in the primary run to avoid fouling the sensor with decomposition products.

-

-

Analysis:

-

Valid Result: A sharp endothermic peak with an onset (

) between 82–84 °C. -

Invalid Result: A broad peak (

°C width) indicates solvent entrapment or impurities.

-

Capillary Melting Point (QC Method)

Objective: Rapid purity check during synthesis.

-

Loading: Pack capillary tube to a height of 3 mm. Ensure tight packing by tapping (loose packing causes uneven heat transfer).

-

Ramp: Fast ramp (10 °C/min) to 70 °C, then slow ramp (1 °C/min) to 90 °C.

-

Observation:

-

Collapse Point: Solid pulls away from walls (~82 °C).

-

Meniscus Point: Liquid meniscus forms.

-

Clear Point: Complete transparency (~87 °C).

-

Thermal Analysis Workflow

Figure 2: Decision logic for DSC thermal analysis of o-Acetoacetanisidide.

Handling & Safety Implications

Given the decomposition temperature of 185 °C , this material is classified as thermally stable under standard storage but reactive under processing conditions.

-

Storage: Store below 30 °C. High heat can induce slow discoloration (yellowing) due to oxidation of the aniline moiety.

-

Fire Hazard: As a fine powder, it poses a dust explosion risk. The flash point (~168 °C) is high, but electrostatic discharge in dry powder handling is a critical risk vector.

References

-

Cole-Parmer . (2004).[2] Material Safety Data Sheet: o-Acetoacetanisidide. Retrieved from 10[1]

-

TCI Chemicals . (2024). Safety Data Sheet: o-Acetoacetanisidide (CAS 92-15-9).[1][2][11][3][5][8][9] Retrieved from [1]

-

ECHEMI . (2025). Physical and Chemical Properties: o-Acetoacetanisidide. Retrieved from 12[1]

-

ChemSrc . (2025).[11] o-Acetoacetanisidide: Physicochemical Properties. Retrieved from 11[1][11]

-

ChemicalBook . (2025).[11] Product Profile: o-Acetoacetaniside. Retrieved from 9[1]

Sources

- 1. N-(2-Methoxyphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]

- 2. CAS 92-15-9: o-Acetoacetanisidide | CymitQuimica [cymitquimica.com]

- 3. Acetoacet-o-anisidide | C11H13NO3 | CID 7078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-methoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. aceschem.com [aceschem.com]

- 7. O-acetoacetanisidide | 92-15-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. AAOA | o-Acetoacetanisidide | Cas no 92-15-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 9. o-Acetoacetaniside | 92-15-9 [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. o-Acetoacetanisidide | CAS#:92-15-9 | Chemsrc [chemsrc.com]

- 12. echemi.com [echemi.com]

Tautomeric forms of 2',4'-Dimethoxyacetoacetanilide in solution

An In-Depth Technical Guide to the Tautomeric Forms of 2',4'-Dimethoxyacetoacetanilide in Solution

Prepared by: Gemini, Senior Application Scientist

Abstract

2',4'-Dimethoxyacetoacetanilide, a substituted β-dicarbonyl compound, exhibits keto-enol tautomerism, a dynamic equilibrium that dictates its physicochemical properties and, consequently, its behavior in chemical and biological systems. The position of this equilibrium is highly sensitive to the surrounding solvent environment. This technical guide provides a comprehensive examination of the tautomeric forms of 2',4'-dimethoxyacetoacetanilide in solution. We will explore the structural and electronic factors governing the equilibrium, the profound influence of solvents, and the primary analytical methodologies for quantification. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, offering researchers a practical framework for analysis. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge required to understand, control, and leverage the tautomeric behavior of this and related molecules.

Introduction: The Significance of Tautomerism in Drug Development

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This phenomenon is of paramount importance in the pharmaceutical industry, as different tautomers of a drug can possess distinct pharmacological activities, toxicities, and pharmacokinetic profiles (ADME).[2][3] An estimated 70% of drug-like molecules are capable of tautomerism, making its study a critical aspect of drug design and development.[4]

Acetoacetanilides are a class of β-dicarbonyl compounds that serve as versatile intermediates in organic synthesis and are scaffolds in various biologically active molecules. Like other β-dicarbonyls, they exist as an equilibrium mixture of a keto and an enol tautomer.[5] The specific tautomeric form present in solution can significantly influence a molecule's shape, hydrogen bonding capability, and polarity, thereby affecting its interaction with biological targets.[3] This guide focuses on 2',4'-Dimethoxyacetoacetanilide, examining how the electronic effects of its substituents and the choice of solvent dictate the delicate balance between its tautomeric forms.

The Keto-Enol Equilibrium in 2',4'-Dimethoxyacetoacetanilide

The tautomeric equilibrium of 2',4'-Dimethoxyacetoacetanilide involves the interconversion between the keto form (a β-ketoamide) and the enol form (an α,β-unsaturated β-hydroxyamide).

-

Keto Form: Characterized by the presence of a ketone carbonyl and an amide group, separated by a methylene (-CH₂) group.

-

Enol Form: Characterized by a hydroxyl (-OH) group adjacent to a carbon-carbon double bond (C=C). This form is significantly stabilized by two key features:

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl proton and the amide carbonyl oxygen, creating a stable, quasi-six-membered ring.[4]

-

Conjugation: The C=C double bond is part of an extended π-system that includes the anilide ring, enhancing overall stability.

-

The methoxy groups at the 2' (ortho) and 4' (para) positions on the anilide ring are electron-donating groups. Their electronic influence can affect the acidity of the amide N-H and the overall electron density of the aromatic system, which in turn modulates the tautomeric equilibrium. For instance, studies on substituted 1,3-diphenylpropane-1,3-diones have shown that methoxy groups in the para position can increase conjugation and influence the equilibrium, while ortho-substituents can introduce steric effects.[6]